molecular formula C8H13NOS B14137775 4-(Thiophen-3-ylamino)butan-1-ol

4-(Thiophen-3-ylamino)butan-1-ol

Cat. No.: B14137775
M. Wt: 171.26 g/mol
InChI Key: GKJQHCOLLZEHRG-UHFFFAOYSA-N
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Description

4-(Thiophen-3-ylamino)butan-1-ol is an organic compound with the molecular formula C8H13NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-3-ylamino)butan-1-ol typically involves the reaction of thiophene derivatives with butanol derivatives under specific conditions. One common method is the reaction of 3-aminothiophene with 4-chlorobutan-1-ol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-ylamino)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-(Thiophen-3-ylamino)butan-1-one.

    Reduction: Formation of 4-(Thiophen-3-ylamino)butan-1-amine.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

4-(Thiophen-3-ylamino)butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to biologically active thiophene derivatives.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-ylamino)butan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, a simple five-membered ring with sulfur.

    2-Aminothiophene: A derivative with an amino group at the 2-position.

    4-Aminobutan-1-ol: A butanol derivative with an amino group.

Uniqueness

4-(Thiophen-3-ylamino)butan-1-ol is unique due to the combination of the thiophene ring and the butanol chain, which imparts specific chemical and biological properties

Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

4-(thiophen-3-ylamino)butan-1-ol

InChI

InChI=1S/C8H13NOS/c10-5-2-1-4-9-8-3-6-11-7-8/h3,6-7,9-10H,1-2,4-5H2

InChI Key

GKJQHCOLLZEHRG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1NCCCCO

Origin of Product

United States

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